Melengesterol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

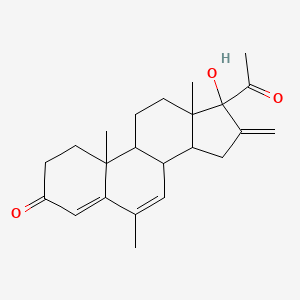

Melengesterol is a steroidal progestin belonging to the 17α-hydroxyprogesterone group It is primarily known for its derivative, melengestrol acetate, which is used as a growth promoter in animals

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of melengesterol typically involves several key steps starting from diosgenin, a naturally occurring steroid sapogenin. The process includes:

Conversion to 3-toluenesulfonate: Diosgenin is first converted to its 3-toluenesulfonate derivative.

Solvolysis: This derivative undergoes solvolysis to form a 3,5-cyclosteroid via a cyclopropyl carbinyl ion intermediate.

Oxidation: The cyclosteroid is oxidized using pyridinium chlorochromate (PCC) to form a ketone.

Grignard Reaction: The ketone reacts with methylmagnesium iodide to produce isomeric carbinols, predominantly the α-isomer.

Cyclopropylcarbinyl Transformation: Solvolysis in the presence of acetic acid reverses the cyclopropylcarbinyl transformation, yielding a homoallylic acetate.

Side Chain Removal: The sapogenin side chain is removed to produce the desired product.

Industrial Production Methods

Industrial production of this compound acetate, the more commonly used derivative, involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Melengesterol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of double bonds and ketones to alcohols.

Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidizing Agents: Pyridinium chlorochromate (PCC), hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Diazomethane for introducing methylene groups, acetic acid for esterification.

Major Products

科学研究应用

Chemistry

In chemistry, melengesterol and its derivatives are studied for their unique structural properties and reactivity. They serve as model compounds for understanding steroid chemistry and developing new synthetic methodologies.

Biology

Biologically, this compound acetate is used as a growth promoter in livestock. It enhances feed efficiency and promotes weight gain in cattle, making it valuable in the agricultural industry.

Medicine

Industry

In the industrial sector, this compound derivatives are used in the production of veterinary pharmaceuticals and as feed additives to improve livestock productivity.

作用机制

Melengesterol exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. This binding activates specific pathways involved in reproductive and metabolic processes. The molecular targets include various enzymes and receptors that regulate hormone levels and cellular functions.

相似化合物的比较

Similar Compounds

- Chlormadinone Acetate

- Cyproterone Acetate

- Medroxyprogesterone Acetate

- Megestrol Acetate

Uniqueness

Melengesterol is unique due to its specific structural modifications, such as the methylene group at the C16 position. This modification enhances its progestational activity compared to other similar compounds. Additionally, its use as a growth promoter in animals sets it apart from other steroidal progestins primarily used in human medicine.

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable in chemical research, while its derivatives have important applications in agriculture and potentially in medicine. Understanding its synthesis, reactions, and mechanisms of action provides insights into the broader field of steroid chemistry and its practical applications.

生物活性

Melengesterol acetate (MGA) is a synthetic progestin commonly used in veterinary medicine, particularly for estrus synchronization in cattle and sheep. Its biological activity primarily revolves around its effects on reproductive physiology, metabolism, and potential health implications in livestock. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of MGA.

MGA functions mainly as a progestogen , exerting its biological effects through the progesterone receptor (PR). Research indicates that MGA has a higher binding affinity for the PR compared to natural progesterone, which enhances its efficacy in modulating reproductive processes in animals. Studies utilizing MCF-7 cells (a breast cancer cell line) demonstrated that MGA significantly stimulates cellular proliferation at certain concentrations, indicating its potent biological activity as a progestin .

Binding Affinity Comparison

| Compound | Binding Affinity (Relative) |

|---|---|

| This compound | Higher than progesterone |

| Norgestomet | Highest among comparatives |

| R5020 | Comparable to MGA |

Biological Effects

The biological effects of MGA extend beyond reproductive modulation. It has been shown to influence metabolic processes, including alterations in serum cholesterol and glucose levels. A study involving various dosages of MGA reported significant changes in these parameters, suggesting potential implications for animal health and food safety .

Key Findings from Research

- Progestogenic Activity : MGA exhibits progestogenic activity at concentrations ranging from 1 to 100 nM, with maximal transactivation observed at approximately 0.01 nM .

- Metabolites : The metabolites of MGA also demonstrate varying degrees of biological activity, with Metabolite E showing the highest relative activity compared to other metabolites and the parent compound .

- Glucocorticoid Activity : Secondary glucocorticoid-like effects were noted but were significantly less pronounced than its progestogenic actions .

Case Studies

Several studies have explored the application of MGA in livestock management:

- Estrus Synchronization : In a controlled study with heifers, administration of MGA resulted in effective synchronization of estrus cycles, enhancing breeding efficiency .

- Growth Promotion : MGA has been utilized as a growth promoter in cattle, leading to increased weight gain. However, this application raises concerns regarding residue levels in meat products and potential impacts on human health .

Safety and Residue Concerns

The use of MGA in food-producing animals has prompted investigations into its safety profile and potential residues in edible tissues. Research indicates that while MGA is effective for its intended purposes, careful monitoring is required to mitigate risks associated with residue accumulation:

- Residue Levels : Studies show that residues of MGA and its metabolites can persist in edible tissues; thus, regulatory frameworks are essential to ensure consumer safety .

- Toxicological Evaluations : Toxicological assessments have revealed dose-dependent effects on mammary gland development in certain mouse strains, suggesting a need for comprehensive evaluations across species .

属性

IUPAC Name |

17-acetyl-17-hydroxy-6,10,13-trimethyl-16-methylidene-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHAOBQKCCIRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。